molecular formula C22H29NO7 B4040251 N-benzyl-4-(2,6-dimethoxyphenoxy)-N-methylbutan-1-amine;oxalic acid

N-benzyl-4-(2,6-dimethoxyphenoxy)-N-methylbutan-1-amine;oxalic acid

Cat. No.: B4040251
M. Wt: 419.5 g/mol
InChI Key: HZXPJMISLMXAGH-UHFFFAOYSA-N
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Description

N-benzyl-4-(2,6-dimethoxyphenoxy)-N-methylbutan-1-amine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzyl group, a dimethoxyphenoxy moiety, and a methylbutan-1-amine backbone, combined with oxalic acid.

Scientific Research Applications

N-benzyl-4-(2,6-dimethoxyphenoxy)-N-methylbutan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(2,6-dimethoxyphenoxy)-N-methylbutan-1-amine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the alkylation of 2,6-dimethoxyphenol with a suitable alkyl halide to form the 2,6-dimethoxyphenoxy intermediate. This intermediate is then reacted with N-benzyl-N-methylbutan-1-amine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as potassium carbonate or sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like column chromatography and recrystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(2,6-dimethoxyphenoxy)-N-methylbutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) to yield reduced amine derivatives.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or sodium ethoxide, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C), mild temperatures.

    Substitution: Sodium methoxide, sodium ethoxide, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions include ketones, carboxylic acids, reduced amine derivatives, and substituted benzyl derivatives, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N-benzyl-4-(2,6-dimethoxyphenoxy)-N-methylbutan-1-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-4-(2,6-dimethoxyphenoxy)-N-methylbutan-1-amine
  • 4-[3-(2,6-dimethoxyphenoxy)propyl]-2,6-dimethylmorpholine oxalate
  • (2S,3R,4R,5S,6R)-2-(4-chloro-3-benzylphenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

Uniqueness

N-benzyl-4-(2,6-dimethoxyphenoxy)-N-methylbutan-1-amine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of N-benzyl-4-(2,6-dimethoxyphenoxy)-N-methylbutan-1-amine;oxalic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-benzyl-4-(2,6-dimethoxyphenoxy)-N-methylbutan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO3.C2H2O4/c1-21(16-17-10-5-4-6-11-17)14-7-8-15-24-20-18(22-2)12-9-13-19(20)23-3;3-1(4)2(5)6/h4-6,9-13H,7-8,14-16H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZXPJMISLMXAGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCCOC1=C(C=CC=C1OC)OC)CC2=CC=CC=C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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